molecular formula C19H17FN2O4S B2563921 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1903068-15-4

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2563921
CAS RN: 1903068-15-4
M. Wt: 388.41
InChI Key: FVKQLVJZOVZZDF-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor, which means it blocks the activity of an enzyme called gamma-secretase that is involved in the processing of proteins.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel compounds with structural similarities to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide involves complex chemical reactions aimed at introducing functional groups that impart desired biological activities. For instance, derivatives of N-phenylacetamide have shown promising antibacterial and nematicidal activities, hinting at the broad potential of similar compounds in antimicrobial research (Hui Lu et al., 2020).

  • Research on thiazolidinone derivatives, a class related to the oxazolidin-3-yl moiety, has revealed their potential as antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their efficacy in various biological assays, demonstrating the diverse therapeutic applications of thiazolidinone-based compounds (Satish Koppireddi et al., 2013).

Antimicrobial and Anticancer Properties

  • Thiazole and thiazolidinedione derivatives have been extensively explored for their antimicrobial and anticancer activities. These compounds, often synthesized via reactions involving acetamide moieties, exhibit significant efficacy against various bacterial and cancer cell lines, suggesting the potential of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide in similar applications (M. Duran & Ş. Demirayak, 2012).

Enzyme Inhibition

  • The structural features of compounds like N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide make them candidates for enzyme inhibition studies, which are crucial in drug discovery for diseases like cancer and diabetes. For instance, thiazolidinedione derivatives have shown α-glucosidase inhibitory activity, highlighting the role of similar compounds in managing diabetes through enzyme inhibition (Satish Koppireddi et al., 2014).

Optoelectronic Properties

  • Beyond medicinal applications, thiazole-based compounds have been investigated for their optoelectronic properties, indicating the potential of compounds like N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide in materials science. Such research opens avenues for developing new materials with specific optical and electronic functionalities (P. Camurlu & N. Guven, 2015).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-14-6-8-15(9-7-14)27-12-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)11-26-19(22)25/h1-9,16H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKQLVJZOVZZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide

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